molecular formula C6H8N2O3 B8807184 Ethyl 2-cyano-2-formamidoacetate

Ethyl 2-cyano-2-formamidoacetate

Cat. No.: B8807184
M. Wt: 156.14 g/mol
InChI Key: JNHUPRPJKQAYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-formamidoacetate is a multifunctional organic compound characterized by a cyano group (-CN), a formamido group (-NHCHO), and an ester moiety (-COOEt) on the same carbon backbone. This structure confers unique reactivity, making it valuable in pharmaceutical synthesis and heterocyclic chemistry. Its structural complexity allows for diverse applications, including intermediates in drug development (e.g., thiazole derivatives) .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 2-cyano-2-formamidoacetate

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)5(3-7)8-4-9/h4-5H,2H2,1H3,(H,8,9)

InChI Key

JNHUPRPJKQAYQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-Amino-2-cyanoacetate (EC 32683-02-6)
  • Key Difference: Replaces the formamido group (-NHCHO) with an amino group (-NH₂).
  • Implications : The absence of the formyl group reduces steric hindrance and alters nucleophilicity, favoring reactions like alkylation or acylation. This compound is more reactive in peptide coupling but less stable under acidic conditions compared to its formamido analog .
Ethyl 2-Cyano-2-phenylacetate
  • Key Difference : Substitutes the formamido group with a phenyl ring.
  • Implications : The aromatic ring enhances lipophilicity, improving solubility in organic solvents. This makes it more suitable for hydrophobic reaction environments but limits its use in aqueous-phase pharmaceutical syntheses .

Structural and Physicochemical Properties

The table below compares critical properties of Ethyl 2-cyano-2-formamidoacetate with analogs:

Compound Name Molecular Weight (g/mol) Functional Groups Solubility (Polarity) Key Applications
This compound ~182.17* -CN, -NHCHO, -COOEt Moderate (polar) Drug intermediates, heterocycles
Ethyl 2-amino-2-cyanoacetate 156.14 -CN, -NH₂, -COOEt High (polar) Peptide synthesis
Ethyl 2-cyano-2-phenylacetate 203.23 -CN, -Ph, -COOEt Low (non-polar) Agrochemicals, fragrances
Ethyl 2-(6-amino-5-cyano-3,4-dimethylpyrano)acetate 304.31* -CN, -NH₂, -COOEt, pyrano-pyrazole Low (crystalline) Crystallography studies

*Calculated based on structural data.

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